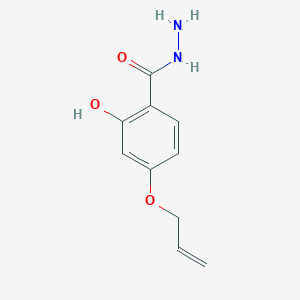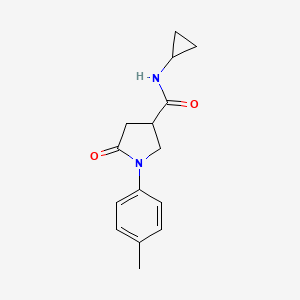![molecular formula C18H30N2O2 B5035042 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol](/img/structure/B5035042.png)
2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol, also known as AAE, is a chemical compound that has been widely studied for its potential therapeutic applications. AAE is a derivative of piperazine and adamantane, which are both commonly used in medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and noradrenergic systems. This compound has been shown to modulate the activity of these neurotransmitters, leading to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter systems, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuroplasticity and neuronal survival. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, which are implicated in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol is its high potency and selectivity for its target receptors. This compound has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is a target for many anxiolytic and antidepressant drugs. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in animal studies.
Orientations Futures
There are several future directions for the study of 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol. One direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of the potential use of this compound as a chemotherapeutic agent for various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields of medicine.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, and has also been studied for its potential use as a chemotherapeutic agent. This compound modulates the activity of several neurotransmitter systems in the brain, and has other biochemical and physiological effects. While this compound has several advantages, such as its high potency and selectivity for its target receptors, it also has limitations, such as its poor solubility in water. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol involves the reaction between 1-adamantylacetyl chloride and piperazine in the presence of a base, such as triethylamine. The resulting product is then reduced using sodium borohydride to yield this compound. This method has been optimized to yield a high purity and high yield of this compound.
Applications De Recherche Scientifique
2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been studied for its potential use as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-(1-adamantyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c21-6-5-19-1-3-20(4-2-19)17(22)13-18-10-14-7-15(11-18)9-16(8-14)12-18/h14-16,21H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAJNRIQPMPBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~1~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5034960.png)
![ethyl N-({[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetyl)glycinate](/img/structure/B5034962.png)
![6-{[(2,3,3-trichloro-2-propen-1-yl)oxy]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5034976.png)

![N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5034984.png)

![4-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 4-chlorobenzoate](/img/structure/B5035003.png)
![2-[5-(2-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5035011.png)
![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5035017.png)
![N-{1-[1-(2-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5035025.png)

![3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5035051.png)
![N-({[2-(phenylthio)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B5035054.png)

